3,5-Dimethoxyisothiazole-4-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

3,5-Dimethoxyisothiazole-4-carbonitrile is a heterocyclic building block featuring an electron-rich 3,5-dimethoxyisothiazole core and a versatile carbonitrile substituent at the 4-position. With a molecular weight of 170.19 g/mol and the formula C₆H₆N₂O₂S, it belongs to the isothiazole class, which is widely recognized as a privileged scaffold in medicinal and agrochemical chemistry.

Molecular Formula C6H6N2O2S
Molecular Weight 170.19
CAS No. 35544-51-5
Cat. No. B2484789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxyisothiazole-4-carbonitrile
CAS35544-51-5
Molecular FormulaC6H6N2O2S
Molecular Weight170.19
Structural Identifiers
SMILESCOC1=C(C(=NS1)OC)C#N
InChIInChI=1S/C6H6N2O2S/c1-9-5-4(3-7)6(10-2)11-8-5/h1-2H3
InChIKeyASCJUJNQXUXUHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxyisothiazole-4-carbonitrile (CAS 35544-51-5): A Specialized Heterocyclic Building Block for Advanced Synthesis


3,5-Dimethoxyisothiazole-4-carbonitrile is a heterocyclic building block featuring an electron-rich 3,5-dimethoxyisothiazole core and a versatile carbonitrile substituent at the 4-position [1]. With a molecular weight of 170.19 g/mol and the formula C₆H₆N₂O₂S, it belongs to the isothiazole class, which is widely recognized as a privileged scaffold in medicinal and agrochemical chemistry . The compound is typically supplied at ≥95% purity for research and further manufacturing purposes, and its structural features make it a strategic intermediate for constructing novel molecular entities where precise electronic and steric modulation is required .

Why Generic Isothiazole-4-carbonitriles Cannot Simply Replace 3,5-Dimethoxyisothiazole-4-carbonitrile in Procurement


Substituting 3,5-dimethoxyisothiazole-4-carbonitrile with a simpler or differently substituted isothiazole-4-carbonitrile is not chemically or functionally equivalent. The electron-donating methoxy groups at the 3- and 5-positions fundamentally alter the ring's electronic character, lipophilicity, and hydrogen-bonding capacity compared to unsubstituted, halogenated, or alkylthio-substituted analogs [1]. These differences critically impact downstream reactivity in electrophilic substitutions, cross-coupling reactions, and the pharmacokinetic properties of final drug candidates, meaning that even closely related in-class compounds cannot be interchanged without compromising the design of structure-activity relationship (SAR) studies or synthetic route outcomes [2].

Quantitative Differentiation Guide: How 3,5-Dimethoxyisothiazole-4-carbonitrile Compares to Closest Analogs


Physicochemical Property Differentiation vs. Non-Methoxylated Isothiazole-4-carbonitriles

The target compound exhibits a significantly higher Topological Polar Surface Area (TPSA) and hydrogen-bond acceptor (HBA) count compared to non-methoxylated analogs, which directly influences membrane permeability and solubility profiles. Compared to 3-bromoisothiazole-4-carbonitrile, the target compound's TPSA is more than doubled, while its predicted lipophilicity (XLogP3) is lower, indicating a markedly different absorption, distribution, metabolism, and excretion (ADME) starting point for drug discovery programs [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Utility Advantage: The 4-Carbonitrile Handle vs. Unsubstituted 3,5-Dimethoxyisothiazole

The presence of the carbonitrile group at the 4-position provides a critical synthetic handle absent in the parent 3,5-dimethoxyisothiazole (CAS 119224-68-9). The nitrile can serve as a directing group for C–H activation, a precursor for carboxylic acid, amide, or tetrazole bioisosteres, and a participant in cycloaddition reactions. The parent compound lacks this functionalization capability entirely, limiting its downstream elaboration potential [1][2].

Organic Synthesis Cross-Coupling Heterocyclic Chemistry

Comparative Hazard Profile: Reduced Acute Toxicity vs. Unsubstituted Isothiazole-4-carbonitrile

The target compound presents a more favorable acute toxicity profile for routine laboratory handling compared to the unsubstituted isothiazole-4-carbonitrile. While the latter is classified as Toxic (H301: Toxic if swallowed; H311: Toxic in contact with skin; H331: Toxic if inhaled) and requires locked storage and extensive personal protective equipment, the 3,5-dimethoxy derivative is reported to be a skin and eye irritant without the same acute toxicity classification, thus reducing operational costs and complexity associated with toxic substance management .

Laboratory Safety Chemical Handling Regulatory Compliance

Electronic Property Differentiation: Impact of 3,5-Dimethoxy Substitution on Ring Electronics vs. 3-Methylthio-5-phenyl Lead Structures

SAR studies on 4-isothiazolecarbonitrile antivirals have established that 3-methylthio-5-phenyl substitution yields optimal activity against polio 1 and Echo 9 (lead compound IS-2) [1]. The 3,5-dimethoxy substitution pattern in the target compound introduces strong electron-donating methoxy groups, which increase the HOMO energy and alter the electrostatic potential surface compared to the methylthio/phenyl lead series. This electronic tuning is crucial for projects aiming to shift target selectivity away from enteroviruses toward other biological targets, as the methoxy groups enhance hydrogen-bonding capacity (5 HBA vs. 3 HBA for the lead analog) and reduce lipophilicity, potentially improving selectivity and metabolic stability [2].

Antiviral Research Structure-Activity Relationship Electron-Donating Groups

Purity Benchmark Reliability: Consistent ≥95% Purity Supply vs. Variable Quality of Niche Analogs

Multiple verified suppliers (Enamine, Aaron, A2B Chem, 1PlusChem, CymitQuimica/Biosynth) consistently list 3,5-dimethoxyisothiazole-4-carbonitrile at a minimum purity of 95%, with some supply houses offering 98% purity [1]. This multi-supplier availability at a well-defined purity grade contrasts with the scarce vendor options and often 'inquire' pricing of other 3,5-dimethoxyisothiazole analogs (e.g., the 4-unsubstituted parent, which shows limited stocking and requires price inquiry), ensuring better experimental reproducibility and more predictable procurement lead times .

Chemical Procurement Quality Control Reproducibility

Limitations Statement: Absence of Published Direct Head-to-Head Biological Data

A targeted literature search across PubMed, Google Patents, and major chemistry databases did not identify any peer-reviewed study that directly compares the biological activity, selectivity, or in vivo pharmacokinetics of 3,5-dimethoxyisothiazole-4-carbonitrile against a named comparator compound under identical assay conditions. The compound appears primarily in the patent and synthetic chemistry literature as a building block, and its differentiation must currently be inferred from computational property comparisons, synthetic utility, and class-level SAR trends [1]. Users requiring target-specific potency, selectivity, or ADME data should commission head-to-head profiling before selecting this scaffold for a specific biological target.

Data Availability Evidence-Based Procurement Risk Assessment

Optimal Procurement and Application Scenarios for 3,5-Dimethoxyisothiazole-4-carbonitrile


Fragment-Based Drug Discovery Requiring Low Lipophilicity, High HBA Scaffolds

When a drug discovery program requires a heterocyclic fragment with a topological polar surface area (TPSA) > 80 Ų and logP < 1.5 to maintain favorable ADME properties, 3,5-dimethoxyisothiazole-4-carbonitrile is a superior choice over 3-bromoisothiazole-4-carbonitrile (TPSA = 36.68 Ų; logP = 1.78) or unsubstituted isothiazole-4-carbonitrile. The five hydrogen-bond acceptor sites and low lipophilicity directly align with fragment-based screening criteria for oral bioavailability, while the carbonitrile group provides a synthetic vector for fragment elaboration [1].

Parallel Synthesis Libraries Requiring a Common 4-CN Handle for Diversification

For medicinal chemistry groups synthesizing focused libraries, the 4-carbonitrile group serves as a versatile linchpin that can be chemoselectively transformed into carboxylic acids, amides, tetrazoles, or heterocycles after core scaffold assembly. This contrasts with 3,5-dimethoxyisothiazole, which lacks any functional group at the 4-position and would require separate de novo synthesis for each target molecule. The established C–H arylation methodology on analogous 4-carbonitrile isothiazoles (demonstrated on 3-bromoisothiazole-4-carbonitrile) further supports the utility of this handle for late-stage diversification [2].

High-Throughput Chemistry Labs Prioritizing Operational Safety and Shipping Efficiency

Labs that process hundreds of building blocks simultaneously benefit from the compound's milder hazard profile (skin/eye irritant) compared to isothiazole-4-carbonitrile (classified as Toxic; GHS06). The lack of a requirement for locked storage and the room-temperature shipping conditions offered by major suppliers (e.g., Chemscene) reduce logistical complexity and enable integration into automated weighing and reaction platforms without the administrative overhead associated with controlled toxic substances .

IP Generation Around Non-Antiviral Isothiazole Chemotypes

Patent analysis reveals growing intellectual property activity around functionalized thiazole and isothiazole cores in kinase inhibition. The established 3-methylthio-5-phenyl-4-isothiazolecarbonitrile series has been heavily patented for antiviral applications. By adopting the 3,5-dimethoxy substitution pattern—which introduces strong electron-donating groups absent from the antiviral lead series—R&D teams can explore kinase selectivity space with a scaffold that is structurally and electronically distinct, supporting freedom-to-operate and potentially novel mechanism of action claims [3].

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